7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
Übersicht
Beschreibung
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol plays a significant role in various chemical syntheses and transformations. For instance, it is utilized in reductive debromination processes. Nishiyama et al. (2005) developed a method for the reductive debromination of 1,2-bis(bromomethyl)arenes, yielding 1,2,3,4-tetrahydronaphthalenes (Nishiyama et al., 2005). This methodology highlights its potential in creating diverse chemical structures.
Çakmak et al. (2000) explored the high-temperature bromination of tetralin, leading to the formation of various brominated derivatives (Çakmak et al., 2000). These derivatives are crucial for further chemical transformations and syntheses.
Chiral Auxiliary in Asymmetric Reactions
In asymmetric synthesis, this compound derivatives have been used effectively. Orsini et al. (2005) demonstrated its use as a chiral auxiliary in Reformatsky-type reactions, which is significant in producing enantiomerically enriched compounds (Orsini et al., 2005).
Quantum Chemical Studies
Quantum chemical studies involving this compound derivatives provide insights into reaction mechanisms and regioselectivity. Pankratov et al. (2004) substantiated the regioselectivity of bromination in such compounds, contributing to the understanding of their chemical behavior (Pankratov et al., 2004).
Application in Medicinal Chemistry
In the field of medicinal chemistry, derivatives of this compound are employed in the synthesis of therapeutic compounds. For example, Faul et al. (2001) identified retinoids derived from tetrahydronaphthalene cores as potent RXR agonists, indicating their potential in treating non-insulin-dependent diabetes mellitus (Faul et al., 2001).
Studies in Crystallography
Crystallography studies involving this compound derivatives enhance the understanding of molecular structures and stereochemistry. Vega et al. (2009) investigated the crystal structure of a related compound, shedding light on its conformational flexibility and stereochemistry, which is crucial for its application in stereoselective synthesis (Vega et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVUISODQKZWFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507136 | |
Record name | 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75693-15-1 | |
Record name | 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.